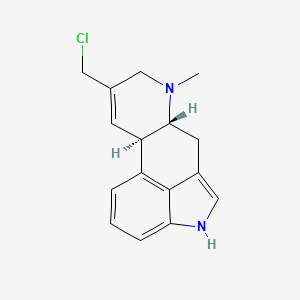
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline is a complex organic compound belonging to the ergoline family Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-6-methyl-8,9-didehydroergoline typically involves multiple steps, starting from simpler ergoline derivatives. One common method involves the chloromethylation of a precursor compound using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide . The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Safety measures are crucial due to the hazardous nature of some reagents involved, such as chloromethyl methyl ether, which is a known carcinogen .
Analyse Chemischer Reaktionen
Types of Reactions
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted ergoline derivatives .
Wissenschaftliche Forschungsanwendungen
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-(Chloromethyl)-6-methyl-8,9-didehydroergoline involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. For instance, it may interact with dopamine receptors in the brain, influencing neurotransmitter release and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methyl-8,9-didehydroergoline: Lacks the chloromethyl group, resulting in different chemical properties and biological activities.
6-Chloromethyl-8,9-didehydroergoline: Similar structure but with the chloromethyl group at a different position, leading to variations in reactivity and applications.
Uniqueness
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline is unique due to the specific positioning of the chloromethyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
56862-50-1 |
|---|---|
Molekularformel |
C16H17ClN2 |
Molekulargewicht |
272.77 g/mol |
IUPAC-Name |
(6aR,10aR)-9-(chloromethyl)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C16H17ClN2/c1-19-9-10(7-17)5-13-12-3-2-4-14-16(12)11(8-18-14)6-15(13)19/h2-5,8,13,15,18H,6-7,9H2,1H3/t13-,15-/m1/s1 |
InChI-Schlüssel |
QHXLPFGZFVEGNU-UKRRQHHQSA-N |
Isomerische SMILES |
CN1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CCl |
Kanonische SMILES |
CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)
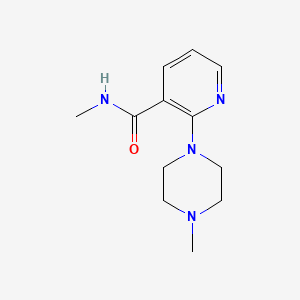
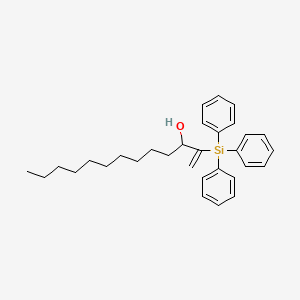
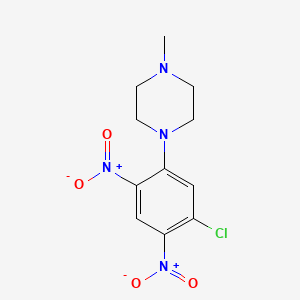
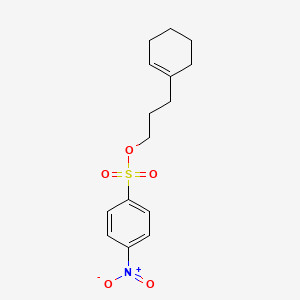

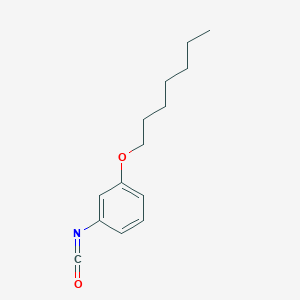

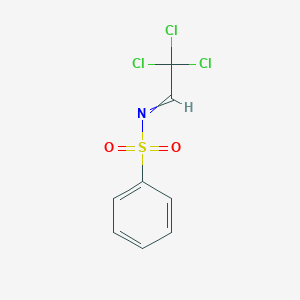
![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)

![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
